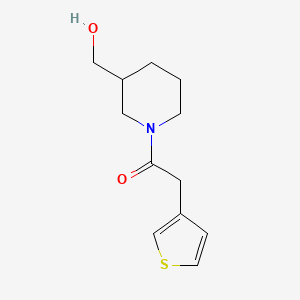

1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone

Description

Key Functional Group Interactions:

- Hydrogen bonding : The hydroxymethyl group (-CH₂OH) acts as both donor (O-H) and acceptor (O lone pairs).

- Dipole-dipole interactions : The ketone’s polarized C=O bond facilitates polar solvent interactions.

- π-π stacking : The thiophene’s aromatic system enables non-covalent interactions with planar molecules.

Physicochemical Properties

Experimental and computed properties include:

The moderate logP value indicates balanced lipophilicity/hydrophilicity, ideal for solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). The hydroxymethyl group enhances aqueous solubility compared to non-hydroxylated analogs.

Spectroscopic and Analytical Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy:

Major absorption bands (ATR-FTIR, cm⁻¹):

Properties

IUPAC Name |

1-[3-(hydroxymethyl)piperidin-1-yl]-2-thiophen-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c14-8-11-2-1-4-13(7-11)12(15)6-10-3-5-16-9-10/h3,5,9,11,14H,1-2,4,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJJEKUMRCWREZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CSC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655989 | |

| Record name | 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916791-33-8 | |

| Record name | 1-[3-(Hydroxymethyl)-1-piperidinyl]-2-(3-thienyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916791-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Piperidinyl Intermediate

- Starting from a suitable piperidine derivative, hydroxymethylation at the 3-position is achieved via nucleophilic substitution or reduction of a corresponding aldehyde or halide precursor.

- Reaction conditions typically involve mild heating (around 60-80 °C) in dry solvents like ethyl acetate or DMF.

- Catalysts such as Mo(CO)6 (2-5 mol%) can be used to facilitate amide bond formation or reduction steps.

Representative Reaction Conditions and Yields

The following table summarizes reaction parameters and yields from analogous syntheses involving thiophene acetyl derivatives and amine components, which are relevant to the preparation of the target compound:

Research Findings and Optimization Insights

- Catalyst Efficiency: Use of Mo(CO)6 at low mol% levels (2-5%) in ethyl acetate under nitrogen atmosphere at 65-80 °C provides high conversion rates for amide bond formation steps.

- Solvent Effects: DMF and ethyl acetate promote reaction rates and solubility of intermediates, while isopropanol and ethanol are preferred for acylation and purification stages due to ease of handling and crystallization behavior.

- Reaction Time and Temperature: Extended reflux times (up to 18 hours) at moderate temperatures (70-100 °C) ensure complete conversion of starting materials to the target compound, balancing yield and side product formation.

- Purification: Recrystallization from mixed solvents (isopropanol/water or ethanol/acetone) significantly improves product purity, with drying under vacuum at 50-60 °C for 6-12 hours being standard.

Summary Table of Preparation Method Highlights

| Parameter | Optimal Range | Impact on Synthesis |

|---|---|---|

| Catalyst | Mo(CO)6 (2-5 mol%) | Enhances amide formation efficiency |

| Solvent | DMF, EtOAc, Isopropanol, Ethanol | Solubility and reaction rate optimization |

| Temperature | 65-100 °C | Balances reaction kinetics and stability |

| Reaction Time | 1-18 hours | Ensures high conversion and yield |

| Purification | Recrystallization + vacuum drying | Achieves >98% purity |

Chemical Reactions Analysis

1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The piperidine and thiophene rings can undergo substitution reactions with various reagents to form new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

A study focused on structurally similar piperidine derivatives revealed promising antimicrobial properties against various bacterial and fungal strains. Compounds with similar structures to 1-(3-hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone demonstrated significant inhibition of microbial growth, suggesting potential as lead compounds for antibiotic development .

Therapeutic Potential

The compound's structure suggests several therapeutic applications:

- Metabolic Disorders: Similar compounds have been investigated for their ability to inhibit enzymes linked to metabolic syndromes, including type 2 diabetes and obesity .

- CNS Disorders: There is potential for this compound in treating cognitive impairments and neurodegenerative diseases like Alzheimer's due to its ability to cross the blood-brain barrier .

Case Study 1: Antimicrobial Evaluation

A series of piperidine derivatives were synthesized and screened for antimicrobial activity. The study found that certain derivatives exhibited effective inhibition against both gram-positive and gram-negative bacteria, suggesting that further exploration of 1-(3-hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone could yield similar results .

Case Study 2: Docking Studies

Molecular docking studies have been performed to understand the interactions between this compound and target proteins involved in disease pathways. The results indicated strong binding affinities, supporting the hypothesis that modifications to the piperidine or thiophene rings could enhance efficacy against specific targets .

Mechanism of Action

The mechanism of action of 1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The thiophene ring may contribute to the compound’s binding affinity and specificity. The hydroxymethyl group can participate in hydrogen bonding and other interactions that influence the compound’s overall activity .

Comparison with Similar Compounds

1-[(3S)-3-(2H-Pyrazolo[3,4-b]pyridin-3-yl)piperidin-1-yl]-2-thiophen-3-yl-ethanone ()

- Molecular Formula : C₁₇H₁₈N₄OS

- Molecular Weight : 326.42 g/mol

- Key Differences :

- Incorporates a pyrazolopyridine ring instead of hydroxymethyl-piperidine.

- The extended aromatic system may enhance π-π stacking interactions, useful in kinase inhibitor design.

- Applications: Potential use in oncology or antiviral therapies due to heterocyclic diversity .

Thiophene-Containing Analogs

1-(3-Thiophen-3-yl-phenyl)-ethanone ()

- Molecular Formula : C₁₂H₁₀OS (estimated)

- Key Differences :

- Replaces the piperidine ring with a phenyl group, reducing nitrogen-based reactivity.

- Simpler structure may lower synthetic complexity but limit hydrogen-bonding interactions.

- Applications : Intermediate in materials science or organic electronics due to thiophene’s conductive properties .

(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone ()

- Molecular Formula: C₁₁H₁₃NO₂S

- Molecular Weight : 239.29 g/mol

- Key Differences :

- Uses a pyrrolidine (5-membered) ring instead of piperidine, affecting conformational flexibility.

- Methylthiophene at position 2 vs. 3 in the target compound alters steric and electronic profiles.

- Applications : Chiral building block in asymmetric synthesis or protease inhibitors .

Hydroxy-Substituted Analogs

1-(3-Hydroxypyridin-2-yl)ethanone ()

- Molecular Formula: C₇H₇NO₂

- Molecular Weight : 137.14 g/mol

- Key Differences :

- Lacks the piperidine ring, reducing basicity and hydrogen-bonding sites.

- Hydroxypyridine enhances solubility in polar solvents compared to thiophene-containing analogs.

- Applications : Precursor in antioxidant or metal-chelating agent synthesis .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| 1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone | Not explicit | ~250–350 (estimated) | Piperidine, hydroxymethyl, thiophene | Pharmaceutical intermediate |

| 1-[1-[2-(Trifluoromethyl)phenyl]piperidin-3-yl]ethanone | C₁₄H₁₆F₃NO | 271.28 | Trifluoromethylphenyl | CNS drugs, agrochemicals |

| 1-[(3S)-3-(2H-Pyrazolo[3,4-b]pyridin-3-yl)piperidin-1-yl]-2-thiophen-3-yl-ethanone | C₁₇H₁₈N₄OS | 326.42 | Pyrazolopyridine | Kinase inhibitors |

| 1-(3-Thiophen-3-yl-phenyl)-ethanone | C₁₂H₁₀OS | ~202.27 (estimated) | Phenyl, thiophene | Organic electronics |

| (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone | C₁₁H₁₃NO₂S | 239.29 | Pyrrolidine, methylthiophene | Asymmetric synthesis |

| 1-(3-Hydroxypyridin-2-yl)ethanone | C₇H₇NO₂ | 137.14 | Hydroxypyridine | Antioxidant precursors |

Key Research Findings and Implications

Heterocyclic Diversity : Pyrazolopyridine-containing analogs () exhibit broader pharmacological relevance due to extended aromatic systems, whereas thiophene analogs () are prioritized in materials science .

Safety Considerations: Limited toxicological data exist for the target compound, but hydroxymethyl groups generally reduce volatility and acute toxicity compared to halogenated analogs .

Biological Activity

1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone (CAS No. 916791-33-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is , with a molecular weight of approximately 239.33 g/mol. It exhibits a predicted boiling point of 437.0 ± 25.0 °C and a density of 1.211 g/cm³ .

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO₂S |

| Molecular Weight | 239.33 g/mol |

| Density | 1.211 g/cm³ |

| Boiling Point | 437.0 ± 25.0 °C |

Research indicates that compounds containing piperidine and thiophene moieties often exhibit diverse biological activities, including antitumor, antibacterial, and antifungal properties. The exact mechanisms through which 1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone exerts its effects are still under investigation, but several studies provide insights into its potential pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar piperidine derivatives. For instance, compounds derived from piperidine have shown cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells . The mechanism often involves inducing apoptosis and inhibiting cell proliferation.

Antibacterial and Antifungal Properties

Piperidine derivatives have also been studied for their antibacterial and antifungal activities. In vitro tests have demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that modifications in the piperidine structure can enhance antimicrobial efficacy .

Case Studies

Several case studies have explored the biological activities of compounds related to 1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone:

- Case Study on Anticancer Activity

-

Case Study on Antimicrobial Activity

- Another research focused on the synthesis of various piperidine derivatives, assessing their antibacterial properties. The results indicated that certain derivatives displayed minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against S. aureus, highlighting their potential as effective antimicrobial agents .

Research Findings

The biological activity of 1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone has been corroborated by various research findings:

- Cytotoxicity Studies: Compounds similar to this structure have shown promising results in inducing apoptosis in cancer cells.

- Antimicrobial Efficacy: The compound's structural features contribute to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways in pathogens.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone?

- Methodological Answer : The synthesis of structurally similar ethanone derivatives often employs Friedel-Crafts acylation or nucleophilic substitution (e.g., for introducing piperidine moieties). For example:

- Step 1 : Prepare the thiophene-acetyl intermediate via Friedel-Crafts acylation of thiophene derivatives using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

- Step 2 : Functionalize the piperidine ring with hydroxymethyl groups via hydroxylation or substitution reactions.

- Step 3 : Couple the piperidine and thiophene-acetyl components using a nucleophilic substitution or condensation reaction under controlled pH and temperature.

- Key Considerations : Monitor reaction progress with TLC/HPLC and optimize catalyst loading to minimize side products.

Q. How can researchers confirm the purity and identity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Assign peaks to thiophene (δ 6.5–7.5 ppm), piperidine (δ 1.5–3.5 ppm), and ketone (δ 2.1–2.5 ppm) groups .

- FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and hydroxyl (-OH) stretch at ~3200–3500 cm⁻¹ .

- Chromatography :

- HPLC : Use a C18 column with acetonitrile/water gradient (retention time ~8–12 min for similar compounds) .

- Elemental Analysis : Match experimental C, H, N, S percentages to theoretical values (e.g., ±0.3% tolerance).

Advanced Research Questions

Q. What experimental strategies resolve contradictions in crystallographic data for piperidine-thiophene hybrids?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron radiation) to minimize errors in bond-length/angle measurements .

- Refinement Software : Employ SHELXL for small-molecule refinement, adjusting parameters like thermal displacement (Uᵢₛₒ) and occupancy for disordered atoms .

- Validation Tools : Cross-check with PLATON or Mercury to identify outliers in torsion angles or hydrogen bonding. For example, a 2022 study resolved piperidine ring puckering discrepancies by refining anisotropic displacement parameters .

Q. How can computational modeling predict the reactivity of the hydroxymethyl-piperidine moiety in this compound?

- Methodological Answer :

- Software : Use Gaussian or ORCA for DFT calculations (e.g., B3LYP/6-31G* basis set).

- Reactivity Analysis :

- Electrostatic Potential Maps : Identify nucleophilic sites (e.g., hydroxyl oxygen) and electrophilic regions (e.g., ketone carbon).

- Transition State Optimization : Model SN2 reactions for hydroxymethyl group substitution .

- Validation : Compare computed IR spectra with experimental data to validate force fields .

Q. What are the best practices for handling air/moisture-sensitive functional groups in this compound?

- Methodological Answer :

- Storage : Use argon/vacuum-sealed vials at –20°C to prevent hydroxymethyl oxidation .

- Reaction Conditions : Conduct reactions under anhydrous conditions (e.g., Schlenk line, molecular sieves).

- Safety Protocols : Refer to SDS guidelines for similar piperidine derivatives (e.g., skin/eye protection, fume hood use) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.